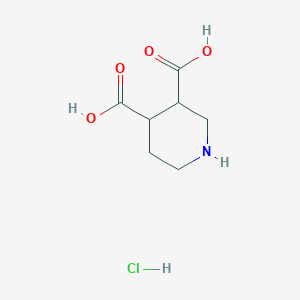

Piperidine-3,4-dicarboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

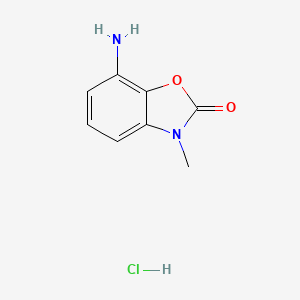

Piperidine-3,4-dicarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1461706-33-1 . It has a molecular weight of 209.63 . It is a powder in physical form .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The IUPAC name of Piperidine-3,4-dicarboxylic acid hydrochloride is the same as its common name . The Inchi Code is 1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine-3,4-dicarboxylic acid hydrochloride is a powder in physical form . It has a molecular weight of 209.63 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Neurological Conditions and Alzheimer’s Disease

Piperidine derivatives, particularly focusing on their application in neurological conditions and Alzheimer's disease, have demonstrated significant research interest. The piperidine derivative donepezil hydrochloride, a reversible central acetylcholinesterase inhibitor, is well absorbed orally and is approved for the treatment of mild-to-moderate Alzheimer’s disease. Its therapeutic levels are achieved with 5 – 10 mg/day dosages, and due to its long elimination half-life (70 h), a single bedtime dose is recommended. Donepezil's application extends beyond Alzheimer’s disease, showing potential benefits in cognition, global function, and activities of daily living for patients with vascular dementia. Its well-tolerated profile, without causing liver toxicity or significant drug interactions, makes it a valuable asset in neurological therapeutic research (Román & Rogers, 2004).

Nucleophilic Aromatic Substitution Reactions

The reactivity of piperidine in nucleophilic aromatic substitution reactions has been extensively studied, providing a quantitative yield in specific conditions without the necessity for base or acid catalysis. This reaction mechanism allows for the rapid expulsion of the nitro-group from the intermediate, a process critical for the synthesis of various organic compounds. The underlying mechanism and kinetic observations offer insights into the field of organic chemistry, enhancing the understanding of piperidine's reactivity and potential applications in synthesis processes (Pietra & Vitali, 1972).

Piperazine Derivatives in Therapeutics

Although not directly related to piperidine-3,4-dicarboxylic acid hydrochloride, the therapeutic use of piperazine derivatives, a closely related chemical class, highlights the extensive potential of piperidine structures in medicinal chemistry. Piperazine derivatives are found in a plethora of drugs with varied therapeutic uses including antipsychotic, antihistamine, antidepressant, and anticancer activities. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, suggesting a similar potential for structural analogs of piperidine compounds. This area of research showcases the flexibility of piperidine and piperazine scaffolds in drug discovery, with modifications on these rings having a significant impact on pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).

Safety And Hazards

The safety information for Piperidine-3,4-dicarboxylic acid hydrochloride includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future.

Eigenschaften

IUPAC Name |

piperidine-3,4-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZVKXTIGONTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-3,4-dicarboxylic acid hydrochloride | |

CAS RN |

1461706-33-1 |

Source

|

| Record name | piperidine-3,4-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1378614.png)

![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)